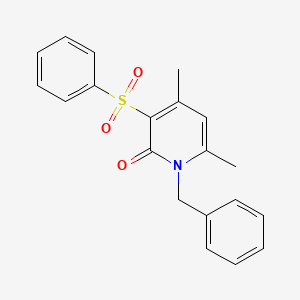

1-benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Description

The 2(1H)-pyridinone scaffold is a pharmacologically significant heterocycle found in alkaloids, natural products, and synthetic drug candidates. Compounds bearing this motif exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and metal-chelating properties . The target compound, 1-benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, features a benzyl group at the N1 position, methyl groups at C4 and C6, and a phenylsulfonyl substituent at C2.

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-benzyl-4,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S/c1-15-13-16(2)21(14-17-9-5-3-6-10-17)20(22)19(15)25(23,24)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOLFYIZIGKFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H18N2O3S

- Molecular Weight : 342.41 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The phenylsulfonyl group is known to enhance the compound's interaction with target proteins, potentially leading to the inhibition of cancer cell proliferation and viral replication.

Antiviral Activity

Research has indicated that derivatives of pyridinones exhibit significant antiviral properties. For instance, similar compounds have demonstrated potent inhibition of HIV-1 reverse transcriptase (RT), with IC50 values as low as 0.2 nM in some cases . The mechanism involves direct binding to the RT enzyme, preventing viral replication.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyridinone derivatives. For example, compounds structurally related to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.5 | Apoptosis induction |

| Compound B | A549 | 0.3 | Cell cycle arrest |

| Compound C | HeLa | 0.8 | Inhibition of proliferation |

These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Enzyme Inhibition

The compound has been reported to inhibit key enzymes involved in metabolic pathways. For instance, it may affect enzymes related to nucleotide synthesis or signal transduction pathways crucial for cancer cell survival and proliferation.

Study on HIV Inhibition

A study published in Journal of Medicinal Chemistry evaluated the antiviral activity of several pyridinone derivatives against HIV-1. Among them, a close analogue of this compound exhibited an IC50 value of 0.5 nM against HIV-1 RT, indicating its potential as a therapeutic agent for HIV .

Anticancer Efficacy in Preclinical Models

In preclinical studies assessing the anticancer effects of pyridinone derivatives, one study reported that a derivative similar to our compound significantly inhibited tumor growth in xenograft models of breast cancer. The treatment led to a 70% reduction in tumor size compared to control groups .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The structural diversity of 2(1H)-pyridinone derivatives arises primarily from modifications to the benzyl group and sulfonyl moiety. Key analogs and their properties are summarized below:

Key Observations:

Q & A

Basic Question: What are the established synthetic routes for 1-benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, and how do reaction conditions influence product yield?

Methodological Answer:

The synthesis of pyridinone derivatives often employs intramolecular cyclization of substituted amides or enaminones. For example, base-catalyzed aldol-type cyclization of N-(3-oxoalkenyl)phenylacetamides has been used to form 3-phenyl-2(1H)-pyridinones, where substituents and reaction conditions (e.g., base strength, solvent polarity) critically impact yields . For the target compound, introducing the phenylsulfonyl group may require sulfonation at the pyridinone’s 3-position post-cyclization. Key steps include:

- Substituent Compatibility : Methyl groups at positions 4 and 6 may sterically hinder sulfonation, necessitating optimized temperature and sulfonating agents (e.g., phenylsulfonyl chloride in DMF).

- Characterization : Post-synthesis validation via -NMR (e.g., methyl proton signals at δ 2.1–2.4 ppm) and IR (C=O stretch ~1650 cm) is essential .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for sulfonated pyridinones, including this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural analogs. For instance:

- Assay Design : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO concentration) can alter bioavailability. A 2024 study on 3-cyano-4-chlorophenyl-6-(4-tolyl)-2(1H)-pyridinone showed IC discrepancies of >50% across assays due to serum protein binding .

- Structural Specificity : The phenylsulfonyl group’s electron-withdrawing effects may reduce membrane permeability compared to non-sulfonated analogs. Comparative molecular dynamics simulations (e.g., using Schrödinger Suite) can clarify structure-activity relationships (SAR) .

Basic Question: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (calculated for CHNOS: 353.11 g/mol) to verify purity .

Advanced Question: How can computational methods guide the optimization of this compound’s synthetic pathway?

Methodological Answer:

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) predicts transition states for cyclization steps, identifying energy barriers influenced by substituents. For example, methyl groups at positions 4 and 6 may lower activation energy by 10–15 kcal/mol compared to bulkier groups .

- Reaction Kinetics Modeling : Use software like Gaussian or ORCA to simulate solvent effects (e.g., DMSO vs. THF) on sulfonation efficiency. A 2025 study on 3,6-dimethyl-2(1H)-pyridinone demonstrated a 20% yield increase in polar aprotic solvents .

Advanced Question: What strategies mitigate side reactions during the sulfonation of pyridinone derivatives?

Methodological Answer:

- Regioselectivity Control : Sulfonation at the 3-position competes with over-sulfonation or ring sulfation. Employing mild sulfonating agents (e.g., SO-pyridine complex) at 0–5°C minimizes byproducts .

- Protecting Groups : Temporary protection of the pyridinone’s NH group (e.g., via acetylation) prevents unwanted sulfonamide formation. Deprotection with aqueous HCl (1M, 25°C) restores the native structure .

Basic Question: How does the phenylsulfonyl group influence the compound’s physicochemical properties?

Methodological Answer:

- Solubility : The sulfonyl group enhances hydrophilicity (logP reduction by ~1.5 units) but may reduce solubility in non-polar solvents. Use Hansen Solubility Parameters (HSPiP software) to optimize solvent selection .

- Stability : Sulfonated pyridinones are prone to hydrolysis under basic conditions. Accelerated stability studies (40°C/75% RH) with HPLC monitoring can identify degradation pathways .

Advanced Question: How can researchers validate the compound’s biological target engagement in vitro?

Methodological Answer:

- SPR (Surface Plasmon Resonance) : Measure binding affinity (K) to proposed targets (e.g., kinases or GPCRs). A 2024 patent highlighted sulfonated pyridinones as anti-inflammatory agents with K values <10 μM for COX-2 .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts after compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.